SARS-CoV-2 Mpro-IN-12
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Overview
Description
SARS-CoV-2 Mpro-IN-12 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-12 typically involves fragment-based design and computer-aided drug design techniques. The process begins with the identification of small molecular fragments that bind to the active site of the main protease. These fragments are then linked together to form a more potent inhibitor. The synthetic route often involves multiple steps, including acylation, isomerization, and molecular docking .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would be optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 Mpro-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties.
Scientific Research Applications
SARS-CoV-2 Mpro-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Helps in understanding the replication mechanisms of coronaviruses and the role of proteases in viral life cycles.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2.
Industry: Can be used in the development of antiviral drugs and diagnostic tools for detecting protease activity
Mechanism of Action
SARS-CoV-2 Mpro-IN-12 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s ability to cleave viral polyproteins, which are essential for viral replication. The compound interacts with key residues in the active site, forming a stable enzyme-inhibitor complex that prevents the protease from functioning .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
Boceprevir: Originally developed as a protease inhibitor for hepatitis C, it has shown activity against the SARS-CoV-2 main protease
Uniqueness
SARS-CoV-2 Mpro-IN-12 is unique in its specific design to target the main protease of SARS-CoV-2 with high affinity and selectivity. Its structure allows for strong binding interactions with the active site residues, making it a highly effective inhibitor compared to other similar compounds.
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1H-indol-2-one |
InChI |
InChI=1S/C20H17NO3/c22-16(11-5-4-10-15-8-2-1-3-9-15)14-20(24)17-12-6-7-13-18(17)21-19(20)23/h1-13,24H,14H2,(H,21,23)/b10-4+,11-5+ |
InChI Key |
MZIDKDPPIHIDQR-ZVSIBQGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3NC2=O)O |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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